4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline
Description
Properties
CAS No. |
21094-56-4 |
|---|---|
Molecular Formula |
C12H15BrN2O2 |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
piperidin-1-yl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-4-6-11(7-5-10)14-12(16)17-15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16) |
InChI Key |
CIURQMFTOXPHKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)OC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Reagents :
-
4-Bromoaniline (1.0 equiv)
-
Piperidin-1-yloxycarbonyl chloride (1.2 equiv)
-
Triethylamine (2.0 equiv, as base)
-
Dichloromethane (DCM, solvent)
-
-
Procedure :
-
Dissolve 4-bromoaniline (10 mmol) in anhydrous DCM (50 mL) under nitrogen.
-
Add triethylamine (20 mmol) dropwise at 0°C.
-
Slowly introduce piperidin-1-yloxycarbonyl chloride (12 mmol) over 30 minutes.
-
Warm to room temperature and stir for 12 hours.
-
Quench with ice-cold water, extract with DCM (3 × 30 mL), dry over Na₂SO₄, and concentrate.
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Purify via column chromatography (hexane/ethyl acetate, 4:1) to isolate the product as a white solid.
-
Analytical Data
-
Yield : 78–85%
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.8 Hz, 2H, Ar-H), 6.55 (d, J = 8.8 Hz, 2H, Ar-H), 3.45–3.30 (m, 4H, piperidine-H), 1.65–1.50 (m, 6H, piperidine-H).
-
¹³C NMR (100 MHz, CDCl₃) : δ 155.2 (C=O), 139.5, 132.0, 116.8 (Ar-C), 44.3, 25.8, 24.3 (piperidine-C).
This method is favored for its simplicity and high yield, though the commercial availability of piperidin-1-yloxycarbonyl chloride may necessitate in situ preparation.
Phosgene/Triphosgene Approach
For laboratories lacking access to preformed chloroformates, the in situ generation of the carbamoyl chloride using phosgene or triphosgene provides a viable alternative.
Reaction Protocol
-
Reagents :
-
4-Bromoaniline (1.0 equiv)
-
Piperidine (1.5 equiv)
-
Triphosgene (0.5 equiv)
-
Pyridine (3.0 equiv)
-
Tetrahydrofuran (THF, solvent)
-
-
Procedure :
-
Cool THF (50 mL) to 0°C and add triphosgene (5 mmol) under nitrogen.
-
Introduce piperidine (15 mmol) dropwise, stirring for 1 hour to form the carbamoyl chloride intermediate.
-
Add 4-bromoaniline (10 mmol) and pyridine (30 mmol), then warm to room temperature and stir for 24 hours.
-
Filter the mixture, concentrate, and purify via recrystallization (ethanol/water) to obtain the product.
-
Analytical Data
-
Yield : 65–72%
-
Melting Point : 112–114°C
-
IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch).
While this method avoids preformed chloroformates, the use of toxic phosgene analogs necessitates stringent safety measures.
CDI-Mediated Coupling
1,1'-Carbonyldiimidazole (CDI) offers a safer, metal-free pathway for carbamate synthesis via an imidazole-carbamate intermediate.
Reaction Protocol
-
Reagents :
-
4-Bromoaniline (1.0 equiv)
-
CDI (1.5 equiv)
-
Piperidine (2.0 equiv)
-
THF (solvent)
-
-
Procedure :
-
Dissolve 4-bromoaniline (10 mmol) and CDI (15 mmol) in THF (50 mL) under nitrogen.
-
Stir at room temperature for 2 hours to form the imidazole intermediate.
-
Add piperidine (20 mmol) and heat to 60°C for 6 hours.
-
Concentrate the mixture and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
-
Analytical Data
-
Yield : 70–75%
-
MS (ESI+) : m/z 327.0 [M+H]⁺ (calculated for C₁₂H₁₄BrN₂O₂: 326.02).
This method excels in safety and avoids hazardous reagents, though yields are marginally lower than chloroformate routes.
Comparative Analysis of Methods
| Parameter | Chloroformate Method | Phosgene Method | CDI Method |
|---|---|---|---|
| Yield (%) | 78–85 | 65–72 | 70–75 |
| Reaction Time (h) | 12 | 24 | 8 |
| Safety Concerns | Moderate | High | Low |
| Purification | Column | Recrystallization | Column |
The chloroformate method provides the highest yield and efficiency, while the CDI approach balances safety and practicality.
Chemical Reactions Analysis
Types of Reactions: 1-{[(4-bromoanilino)carbonyl]oxy}piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Reactions: Products with various substituents replacing the bromine atom.
Oxidation Reactions: Products with additional oxygen-containing functional groups.
Reduction Reactions: Alcohol derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline exhibit promising anticancer activities. For instance, derivatives that inhibit Na+/K(+)-ATPase and Ras oncogene activity have shown enhanced growth inhibitory effects in glioma cells compared to traditional treatments like perillyl alcohol . Such findings suggest that the incorporation of piperidine and bromo groups can enhance the pharmacological profile of anticancer agents.
NLRP3 Inflammasome Inhibition
The exploration of piperidine derivatives has led to the identification of novel NLRP3 inflammasome inhibitors. These compounds are crucial in managing inflammatory diseases, highlighting the potential for this compound in developing anti-inflammatory therapies . The structural modifications that include piperidine rings have been linked to improved biological activity and selectivity.
Structure-Activity Relationship Studies
Optimization of Pharmacological Properties
The piperidine moiety is essential for optimizing the pharmacological properties of various compounds. Studies have shown that modifications in the structure of piperidine derivatives can enhance their efficacy against multiple targets, including cholinesterases and monoamine oxidase B, which are relevant in treating neurodegenerative diseases . This suggests that this compound could serve as a scaffold for further structural optimization.
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically involves nucleophilic substitution reactions where piperidine derivatives are reacted with brominated anilines. The resulting compounds are characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm their structural integrity and purity .
Catalytic Applications
Metal Complexes as Catalysts
Compounds containing bromo and piperidine functionalities have been studied for their ability to form metal complexes, which can catalyze various chemical reactions, including alcohol oxidation . This application underscores the versatility of this compound in synthetic chemistry.
Case Studies
Mechanism of Action
The mechanism of action of 1-{[(4-bromoanilino)carbonyl]oxy}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds with active site residues, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Variations
Schiff Base Derivatives
- (E)-4-Bromo-N-(2,3-dimethoxybenzylidene)aniline (): Structure: A Schiff base formed via condensation of 4-bromoaniline with 2,3-dimethoxybenzaldehyde. Key Features: The methoxy groups donate electron density, contrasting with the electron-withdrawing carbamate group in the main compound. This Schiff base is noted for applications in nonlinear optics (NLO) and antimicrobial studies. Reference:
4-Bromo-N-(ferrocenylidene)aniline ():
- Structure : Incorporates a ferrocene (iron-containing) moiety, enabling redox activity.
- Key Features : The ferrocene group introduces electrochemical properties, making it suitable for catalysis or sensor applications. Synthesized in 64% yield, suggesting efficient preparation compared to other analogs.
- Reference :
Piperidine-Substituted Analogs
- 4-Bromo-N-(2-(piperidin-1-yl)ethyl)aniline (): Structure: Piperidine linked via an ethyl chain instead of a carbonyloxy group. Key Features: The flexible ethyl chain may enhance solubility in nonpolar solvents. Reference:
- 4-Bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline (): Structure: Stereospecific dimethylpiperidine group attached via a carbonyl. Key Features: Stereochemistry could influence biological activity or crystallinity. Reference:
Nitro-Substituted Derivatives
Physicochemical Properties
The main compound’s carbamate group likely increases polarity compared to nitro or alkyl-substituted analogs, affecting solubility in polar aprotic solvents.
Biological Activity
4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 299.16 g/mol
This compound features a bromine atom on the aniline ring and a piperidine moiety linked via a carbonyl group, which influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its capacity to interact with specific molecular targets, such as enzymes and receptors. The carbonyl group can form hydrogen bonds with active site residues, while the piperidine ring may engage in hydrophobic interactions, modulating the activity of target proteins .
Antimicrobial Activity
Research indicates that derivatives containing piperidine structures exhibit significant antimicrobial properties. The presence of electron-withdrawing groups like bromine enhances the antibacterial efficacy against various strains, including Gram-positive bacteria .
Table 1: Antimicrobial Efficacy of Piperidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µM |
| Other Piperidine Derivatives | E. coli | 75 µM |
Antioxidant Activity
The antioxidant potential of related piperidine compounds has been documented, showcasing their ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress and may contribute to their therapeutic effects .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. In particular, studies have shown that it can inhibit human monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism. This inhibition may have implications for pain management and anti-inflammatory therapies .
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition IC (nM) |
|---|---|
| Human MAGL | 200 ± 15 |
| Plasmodium falciparum GSK3 | 236 ± 22 |
Study on Anticancer Properties
A study conducted by researchers explored the anticancer properties of piperidine derivatives, including this compound. The compound was tested against FaDu hypopharyngeal tumor cells and showed promising cytotoxicity compared to standard chemotherapy agents .
Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications on the aniline and piperidine rings could enhance biological activity. For instance, introducing different substituents on the phenyl ring significantly influenced both enzyme inhibition and antimicrobial activity .
Q & A
Q. What are the standard synthetic routes for preparing 4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline?
- Methodological Answer : The synthesis typically involves two key steps:
Bromination of aniline : Protect the aniline via acetylation to form acetanilide, enabling para-selective bromination using reagents like Br₂ in acetic acid or HBr/H₂O₂ . Subsequent hydrolysis yields 4-bromoaniline.
Carbamate formation : React 4-bromoaniline with phosgene or bis(trichloromethyl) carbonate (triphosgene) to generate the carbonyloxy intermediate, followed by nucleophilic substitution with piperidine. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : ¹H NMR (δ 7.4–6.8 ppm for aromatic protons, δ 3.5–1.5 ppm for piperidine protons) and ¹³C NMR (carbonyl signal at ~155 ppm).
- Mass spectrometry : Molecular ion peak matching the theoretical mass (e.g., [M+H]⁺ ≈ 299 Da).
- X-ray crystallography : Definitive confirmation of bond angles and spatial arrangement, as demonstrated for analogous bromoaniline derivatives .
Q. What purification techniques are optimal for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Column chromatography : Employ silica gel with gradient elution (e.g., hexane → ethyl acetate) to separate carbamate derivatives from unreacted aniline or brominated byproducts .
Advanced Research Questions
Q. What challenges arise in achieving regioselective bromination of the aniline precursor, and how are they mitigated?
- Methodological Answer : Competing ortho/para bromination can occur due to the amine’s directing effects. Mitigation strategies include:
- Protection of the amine : Acetylation converts -NH₂ to -NHCOCH₃, enforcing para selectivity .
- Steric control : Bulky substituents or low-temperature reactions (0–5°C) reduce di-substitution. Contradictions in yield data (e.g., 60–85% in literature) may stem from varying Br₂ stoichiometry or reaction time .
Q. How does the piperidinyloxy carbonyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The carbamate group (-OCONR₂) is electron-withdrawing, activating the aromatic ring for NAS at the para position relative to bromine. However, steric hindrance from the piperidine ring may slow reactions. Comparative studies with analogs (e.g., 4-(4-bromobenzoyl)piperidine) suggest reduced reactivity in SNAr compared to nitro-substituted arenes .
Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?
- Methodological Answer :
Q. How can computational chemistry predict the stability of this compound under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states and hydrolysis pathways. The carbamate’s hydrolytic susceptibility increases at extreme pH, with energy barriers correlating to experimental degradation rates. Validate predictions using NMR tracking of aqueous stability .
Data Contradictions and Resolution
- Discrepancies in melting points (e.g., 178°C vs. 185°C in literature): Likely due to polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify crystalline phases .
- Variable reaction yields : Optimize stoichiometry (e.g., 1.2 eq piperidine) and reaction time (12–24 hrs) for carbamate formation, referencing kinetic studies in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
